2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine
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Overview
Description
2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine is a heterocyclic compound that contains nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine typically involves the condensation of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may employ reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its anti-proliferative properties, making it a candidate for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the suppression of cell proliferation, making it effective as an anti-proliferative agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with nitrogen atoms in their ring structures, such as:
- 6a,7,8,9,10,12-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepines
- 2-Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine 2-oxide .
Uniqueness
What sets 2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine apart is its specific structural configuration and the presence of the methyl group, which may enhance its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
2-methyl-6a,7,8,9,10,12-hexahydro-6H-pyrido[2,1-c][1,4]benzodiazepin-5-amine |
InChI |
InChI=1S/C14H21N3/c1-11-5-6-14-12(8-11)9-16-7-3-2-4-13(16)10-17(14)15/h5-6,8,13H,2-4,7,9-10,15H2,1H3 |
InChI Key |
ZMFHXBDVQYBNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC3CCCCN3C2)N |
Origin of Product |
United States |
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